2-Fluoro-2-(5-fluoro-2-methoxyphenyl)acetic acid
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Overview
Description
2-Fluoro-2-(5-fluoro-2-methoxyphenyl)acetic acid is an organic compound with the molecular formula C9H9FO3 and a molecular weight of 184.16 g/mol . This compound is characterized by the presence of two fluorine atoms and a methoxy group attached to a phenyl ring, along with an acetic acid moiety. It is commonly used in various chemical and pharmaceutical research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-2-(5-fluoro-2-methoxyphenyl)acetic acid typically involves nucleophilic aromatic substitution reactions. One common method involves the reaction of 2,4,5-trifluorobenzonitrile with methanol in the presence of a base to form the corresponding methoxy derivative. This intermediate is then subjected to further reactions to introduce the acetic acid moiety .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous-flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of advanced purification techniques such as recrystallization and chromatography ensures the high quality of the compound .
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-2-(5-fluoro-2-methoxyphenyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can replace the fluorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
2-Fluoro-2-(5-fluoro-2-methoxyphenyl)acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug development.
Industry: It is utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-Fluoro-2-(5-fluoro-2-methoxyphenyl)acetic acid involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances its ability to form strong hydrogen bonds and interact with enzymes and receptors. This interaction can modulate various biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-5-methoxyphenylacetic acid: This compound has a similar structure but lacks the additional fluorine atom.
3-Bromo-5-fluoro-2-methoxyphenylboronic acid: Another related compound with a bromine atom instead of the acetic acid moiety
Uniqueness
2-Fluoro-2-(5-fluoro-2-methoxyphenyl)acetic acid is unique due to the presence of two fluorine atoms and a methoxy group, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C9H8F2O3 |
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Molecular Weight |
202.15 g/mol |
IUPAC Name |
2-fluoro-2-(5-fluoro-2-methoxyphenyl)acetic acid |
InChI |
InChI=1S/C9H8F2O3/c1-14-7-3-2-5(10)4-6(7)8(11)9(12)13/h2-4,8H,1H3,(H,12,13) |
InChI Key |
WMYWIYVTLUKIHS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)F)C(C(=O)O)F |
Origin of Product |
United States |
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